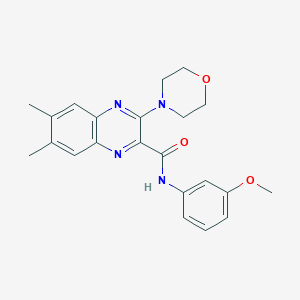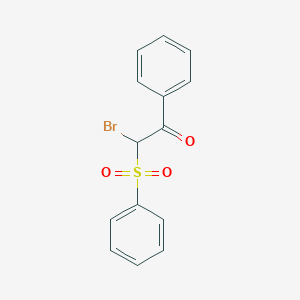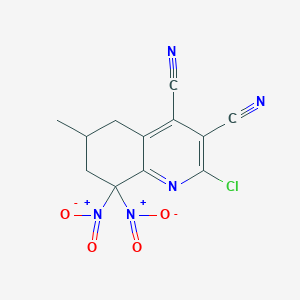![molecular formula C12H20ClNO4S B14942611 methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE is a complex organic compound with a unique structure that includes a chlorinated tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Chlorination: Introduction of the chlorine atom at the 3-position of the tetrahydrothiophene ring using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The methoxycarbonyl group is introduced through an amidation reaction, typically using methoxycarbonyl chloride and a suitable amine.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of chlorinated tetrahydrothiophene derivatives on biological systems.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE involves its interaction with specific molecular targets. The chlorinated tetrahydrothiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxycarbonyl group may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-[(2R,3S,4R)-3-acetoxy-4-(benzoylamino)tetrahydro-2-thiophenyl]pentanoate: This compound has a similar tetrahydrothiophene ring but differs in the substituents attached to it.
Methyl 5-[(2R,3S,4R)-3-hydroxy-4-(methoxycarbonyl)tetrahydro-2-thiophenyl]pentanoate: This compound has a hydroxyl group instead of a chlorine atom.
Uniqueness
METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE is unique due to the presence of the chlorine atom and the methoxycarbonyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C12H20ClNO4S |
|---|---|
Poids moléculaire |
309.81 g/mol |
Nom IUPAC |
methyl 5-[(2R,3S,4R)-3-chloro-4-(methoxycarbonylamino)thiolan-2-yl]pentanoate |
InChI |
InChI=1S/C12H20ClNO4S/c1-17-10(15)6-4-3-5-9-11(13)8(7-19-9)14-12(16)18-2/h8-9,11H,3-7H2,1-2H3,(H,14,16)/t8-,9-,11+/m1/s1 |
Clé InChI |
RVBCICRKXVNKTK-KKZNHRDASA-N |
SMILES isomérique |
COC(=O)CCCC[C@@H]1[C@H]([C@@H](CS1)NC(=O)OC)Cl |
SMILES canonique |
COC(=O)CCCCC1C(C(CS1)NC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid](/img/structure/B14942533.png)
![1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14942540.png)
![3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942545.png)
![(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14942550.png)

![4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14942560.png)
![1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-](/img/structure/B14942563.png)

![4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942577.png)

![3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14942586.png)

![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)

